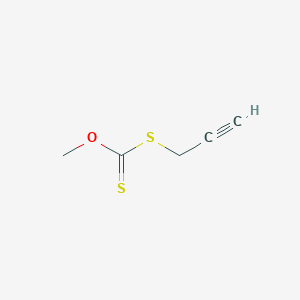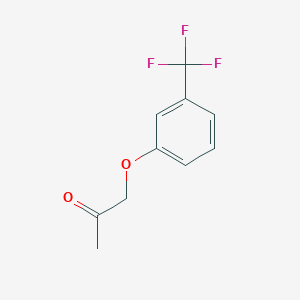
1-(3-Trifluoromethylphenoxy)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Trifluoromethylphenoxy)-2-propanone has been achieved through several methods. A notable synthesis route involves the use of 1-bromo-3-(trifluoromethyl)benzene as a starting material, which undergoes a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another approach involves an improved Meerwein arylation reaction starting from m-trifluoromethylaniline, achieving a total yield up to 90% under optimized conditions (Li Li, 2007).
Molecular Structure Analysis
The molecular structure of 1-(3-Trifluoromethylphenoxy)-2-propanone and its derivatives have been extensively analyzed using quantum computational methods, revealing insights into molecular geometry, bond lengths, angles, atomic charges, and the HOMO-LUMO energy gap. Notably, density functional theory (DFT) and natural bond orbital (NBO) analysis have provided valuable information on the donor and acceptor interactions within the molecule, elucidating its electronic structure and reactivity (C. Charanya et al., 2023).
Chemical Reactions and Properties
1-(3-Trifluoromethylphenoxy)-2-propanone participates in various chemical reactions, showcasing its versatility. For instance, it has been used in the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins through Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions (G. Prakash et al., 2010). Additionally, its reactions with electrophiles, leading to various coupling products, highlight its chemical reactivity and the potential for further functionalization (K. Funabiki et al., 1998).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activity :
- Dafforn et al. (1982) found that 1-phenoxy-2-propanone, 1-chloro-3-phenoxy-2-propanone, and 1-fluoro-3-phenoxy-2-propanone are competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurobiology and pharmacology (Dafforn et al., 1982).
Catalysis and Chemical Reactions :
- Sato et al. (1999) investigated the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, revealing insights into the reactivity and selectivity of these compounds in catalytic processes (Sato et al., 1999).
- Gilbert and Jones (1996) reported on the photocycloaddition of cyclopentene to phenols, highlighting the role of cyano or trifluoromethyl substituents in promoting these reactions (Gilbert & Jones, 1996).
Material Science Applications :
- Liu and Yan (2008) synthesized and characterized lanthanide/inorganic/organic hybrid materials using 1,3-Bis(2-formylphenoxy)-2-propanol, providing insights into the development of new materials with specific photoluminescent properties (Liu & Yan, 2008).
Synthetic Chemistry :
- Colella et al. (2018) discussed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, demonstrating its utility as a synthon in chemoselective preparations of bromodifluoromethyl thiazoles, which are valuable in drug discovery (Colella et al., 2018).
Radiation Chemistry :
- Swancutt et al. (2011) investigated the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a solvent modifier in nuclear waste processing, emphasizing its stability and reactivity under high-radiation conditions (Swancutt et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKNVJPGEVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561848 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenoxy)-2-propanone | |
CAS RN |
117322-88-0 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

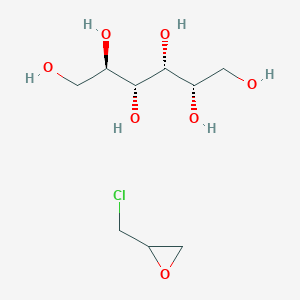
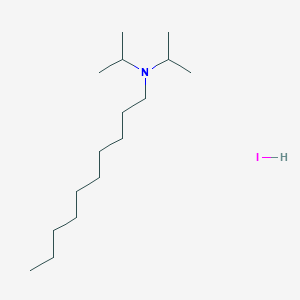
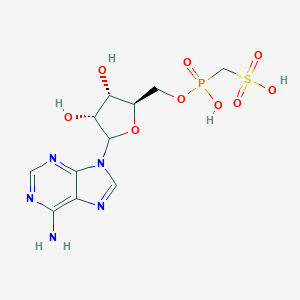
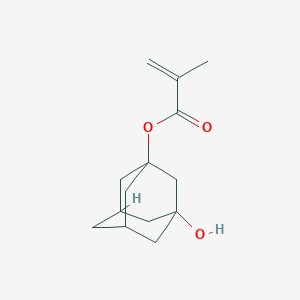
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
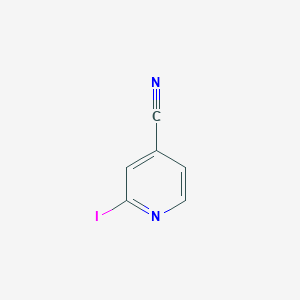
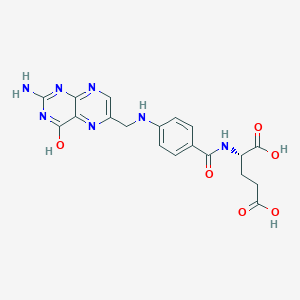
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
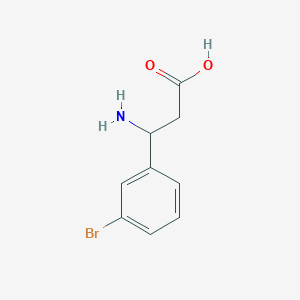
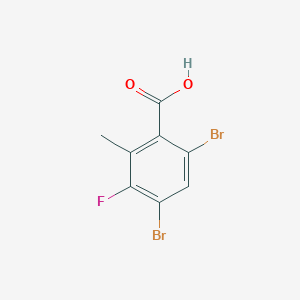
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
